molecular formula C19H14Cl2 B8418074 (2-Chlorophenyl)-(biphenyl-4-yl)-chloromethane

(2-Chlorophenyl)-(biphenyl-4-yl)-chloromethane

Cat. No. B8418074
M. Wt: 313.2 g/mol
InChI Key: JQJBAEWUHNOXQE-UHFFFAOYSA-N
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Patent
US04118487

Procedure details

290 g (0.985 mol) of 2-chlorophenyl-(biphenyl-4-yl)-carbinol are dissolved in 1,000 ml of benzene and a solution of 144 ml (2 mols) of thionyl chloride in 400 ml of benzene is added slowly at 40° C. with stirring. The reaction mixture is heated under reflux for 15 hours. The solvent is distilled off in vacuo and the residue is stirred with 500 ml of petroleum ether. The crystals produced are filtered off and purified by recrystallization from ethanol. 36 g (89% of theory) of (2-chlorophenyl)-(biphenyl-4-yl)-chloromethane [alternatively named as α-(biphenyl-4-yl)-2l -chlorobenzyl chloride] of melting point 80° C. are obtained.
Quantity
290 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
144 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:12][CH:11]=1)O.S(Cl)([Cl:24])=O>C1C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:12][CH:11]=1)[Cl:24]

Inputs

Step One
Name
Quantity
290 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(O)C1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
144 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours
Duration
15 h
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off in vacuo
STIRRING
Type
STIRRING
Details
the residue is stirred with 500 ml of petroleum ether
CUSTOM
Type
CUSTOM
Details
The crystals produced
FILTRATION
Type
FILTRATION
Details
are filtered off
CUSTOM
Type
CUSTOM
Details
purified by recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1)C(Cl)C1=CC=C(C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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